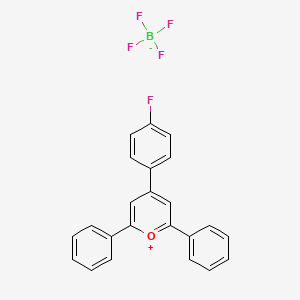
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique structural and functional properties. It belongs to the class of pyrylium salts, which are characterized by a positively charged oxygen atom in a six-membered aromatic ring. The presence of fluorine and phenyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to form the pyrylium salt. The final product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Photocatalysis: The compound can act as a photocatalyst in visible light-promoted reactions, such as the O-alkenylation of phenols and naphthols with terminal alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate exerts its effects involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes electronic excitation, leading to the formation of reactive radical species. These radicals can then participate in various chemical reactions, such as the formation of carbon-carbon bonds or the activation of inert molecules .
The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalytic reactions, the compound interacts with substrates to facilitate bond formation or cleavage, while in biological systems, it may bind to enzymes or receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: This compound has three fluorophenyl groups, which may enhance its reactivity and stability compared to the diphenyl derivative.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium chloride: The chloride salt variant may exhibit different solubility and reactivity properties due to the presence of the chloride anion.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium hexafluorophosphate: This compound has a different counterion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which impart distinct electronic and steric properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61636-83-7 |
|---|---|
Molekularformel |
C23H16BF5O |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C23H16FO.BF4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;/q+1;-1 |
InChI-Schlüssel |
QIZITYVIIFFVSM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


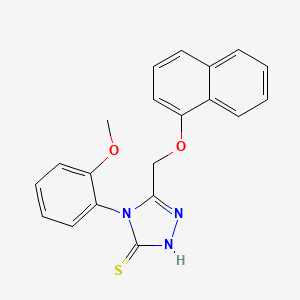

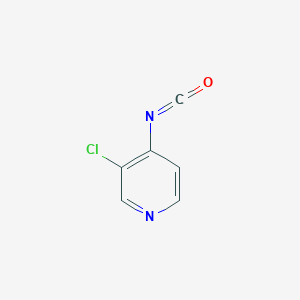
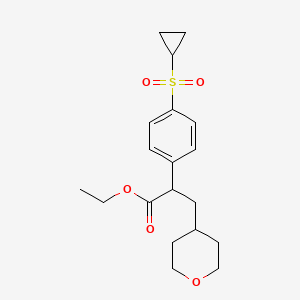
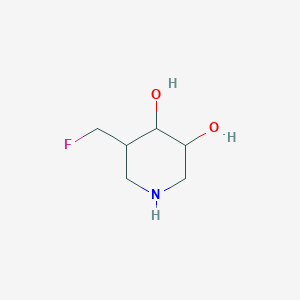

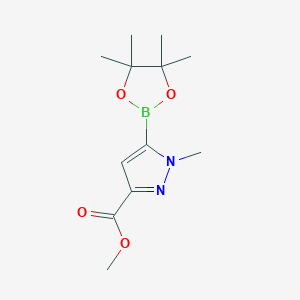


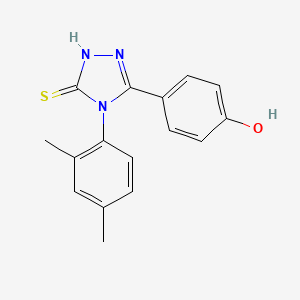
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
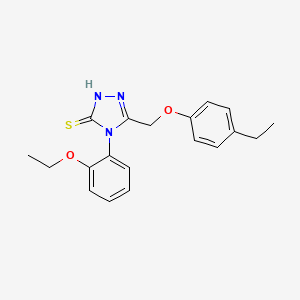
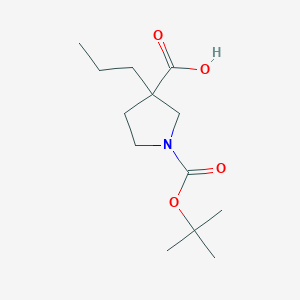
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
